Structural Differentiation: Simultaneous N1-Methyl and C4-Phenyl Substitution vs. Monosubstituted Analogs
The target compound uniquely combines N1-methyl and C4-phenyl substituents on the pyrazolo[3,4-b]pyridine-3-carboxylic acid core. The closest commercially relevant analog, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-09-5), lacks the C4-phenyl group entirely . The unsubstituted parent, 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-08-4), lacks both N1-methyl and C4-phenyl groups [1]. No commercially available analog bearing both N1-methyl and C4-phenyl at the 3-carboxylic acid regioisomer was identified in public databases as of the search date, making this compound structurally singular among accessible building blocks.
| Evidence Dimension | Structural features (substitution pattern) |
|---|---|
| Target Compound Data | N1-methyl, C4-phenyl, C3-carboxylic acid (MW 253.26, MF C14H11N3O2) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: N1-methyl, C4-H, C3-carboxylic acid (MW 177.16, MF C8H7N3O2); 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid: N1-H, C4-H, C3-carboxylic acid (MW 163.13, MF C7H5N3O2) |
| Quantified Difference | Molecular weight increase of 76.1 Da (vs. 1-methyl analog) and 90.1 Da (vs. unsubstituted parent); addition of one phenyl ring at C4 |
| Conditions | Structural comparison based on chemical composition; no bioassay data available for these specific compounds |
Why This Matters
In kinase and PDE4 inhibitor SAR, the C4-aryl substituent is a critical determinant of potency and selectivity [2]; procurement of the correct substitution pattern is essential to reproduce literature-validated biological activity.
- [1] ChemBase.cn, 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, CAS 116855-08-4, MFCD11040725, MW 163.13. View Source
- [2] RSC Advances, 2025, Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. This review documents that C4-substituent variation is a key determinant of potency across multiple kinase and PDE4 targets. View Source
